Ethyl 4-(3-iodobenzamido)benzoate
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Overview
Description
Ethyl 4-(3-iodobenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group and an amide linkage with an iodine-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-iodobenzamido)benzoate typically involves the condensation of 3-iodobenzoic acid with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-iodobenzamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester and amide groups can be hydrolyzed to produce the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester and amide groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
Ethyl 4-(3-iodobenzamido)benzoate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.
Mechanism of Action
The mechanism of action of ethyl 4-(3-iodobenzamido)benzoate involves its interaction with specific molecular targets. The iodine atom on the benzene ring can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the amide and ester groups can form hydrogen bonds with biological macromolecules, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: A local anesthetic with a similar benzoate structure.
Procaine: Another local anesthetic with structural similarities.
Uniqueness
Ethyl 4-(3-iodobenzamido)benzoate is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties. This makes it a valuable compound for designing new pharmaceuticals and materials with improved performance .
Properties
Molecular Formula |
C16H14INO3 |
---|---|
Molecular Weight |
395.19 g/mol |
IUPAC Name |
ethyl 4-[(3-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14INO3/c1-2-21-16(20)11-6-8-14(9-7-11)18-15(19)12-4-3-5-13(17)10-12/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
HWIAAUVOXBOCLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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